molecular formula C21H22N2O4S B2843648 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894012-97-6

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2843648
M. Wt: 398.48
InChI Key: HZMPJLSGYXKKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a benzylsulfonyl group and a morpholinoethanone group attached to it.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzylsulfonyl group, and the morpholinoethanone group. For instance, the indole ring is known to undergo electrophilic substitution at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Agents

One area of application involves the design and synthesis of new derivatives containing the morpholine moiety, which have been evaluated for their antimicrobial properties. For example, Sahin et al. (2012) developed 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and other related compounds, some of which demonstrated good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). Additionally, Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, showing promising inhibition against breast cancer cell lines, highlighting the anticancer potential of these compounds (Gaur, Peerzada, Khan, Ali, & Azam, 2022).

HIV-1 Replication Inhibitors

In the context of antiviral research, Che et al. (2015) reported the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. Among these, specific derivatives showed promising activity against HIV-1 replication without significant cytotoxicity, suggesting their potential as therapeutic agents (Che, Liu, Tian, Hu, Chen, & Chen, 2015).

Antibiotic Activity Modulation

Moreover, Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi. Although the compound showed limited direct antimicrobial activity, it exhibited potential as a modulator of antibiotic activity, particularly in combination with amikacin against Pseudomonas aeruginosa, suggesting its role in overcoming drug resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Green Synthesis Approaches

In the field of green chemistry, Nematollahi and Esmaili (2010) developed an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, highlighting a sustainable approach to generating compounds with potential biological significance. This method provides a metal-free, environmentally friendly synthesis route, demonstrating the versatility of incorporating morpholine and sulfonyl moieties into complex molecules (Nematollahi & Esmaili, 2010).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential applications in fields like medicine or agriculture .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPJLSGYXKKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

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